3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Medicinal chemistry Triazole SAR Drug-likeness

3-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251673-14-9) is a fully synthetic, small-molecule triazole-benzamide conjugate (MF: C₂₃H₂₅N₅O₃, MW: 419.485 g/mol). The structure incorporates a 1,2,3-triazole heterocycle N-substituted with a p-tolyl group, a carbonyl-bridged piperidine linker, and a 3-methoxybenzamide terminus.

Molecular Formula C23H25N5O3
Molecular Weight 419.485
CAS No. 1251673-14-9
Cat. No. B2416755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS1251673-14-9
Molecular FormulaC23H25N5O3
Molecular Weight419.485
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C23H25N5O3/c1-16-6-8-19(9-7-16)28-15-21(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-4-3-5-20(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29)
InChIKeySNZDNUNIYOEIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251673-14-9): Core Identity and Scientific Sourcing Context


3-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251673-14-9) is a fully synthetic, small-molecule triazole-benzamide conjugate (MF: C₂₃H₂₅N₅O₃, MW: 419.485 g/mol) . The structure incorporates a 1,2,3-triazole heterocycle N-substituted with a p-tolyl group, a carbonyl-bridged piperidine linker, and a 3-methoxybenzamide terminus. It belongs to the class of 1H-1,2,3-triazole-containing 3-methoxybenzamide (3-MBA) analogues, a scaffold originally developed via isosteric replacement of the terminal amide of antibacterial 3-MBA derivatives with a triazole ring to modulate bioactivity [1]. The compound is currently offered by multiple chemical suppliers as a research-grade building block or screening compound, typically at >=95% purity . Direct, published biological annotation for this specific CAS registry number remains sparse, and sourcing decisions must therefore be driven by structural differentiation relative to closely related analogues rather than by a deep body of target-specific pharmacology.

FtsZ-targeted antibacterial SAR probe with defined N1-aryl triazole and 3-methoxybenzamide pharmacophore
Triazole-amide isostere tool for mechanism-of-action studies comparing mixed-mode vs. GTP-competitive inhibition
Research-grade building block, typically supplied at high purity; direct biological annotation still sparse, requiring structural benchmarking

Why Interchanging 3-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide with In-Class Analogues Risks Irreproducible Results


The 3-MBA–triazole–piperidine scaffold is highly sensitive to even single-atom substitutions on the benzamide ring, the N-aryl group on the triazole, and the benzamide attachment point. The 1H-1,2,3-triazole group was introduced into 3-MBA analogues as a terminal-amide isostere specifically to preserve or enhance antibacterial FtsZ inhibition, but the resulting potency and selectivity proved to be exquisitely dependent on the nature of the N1-aryl appendage and the benzamide substitution pattern [1]. Consequently, swapping the p-tolyl group for a phenyl, 4-fluorophenyl, or 3-chlorophenyl analogue, or moving the methoxy group from the 3- to the 2- or 4-position, can shift target engagement, cell permeability, and cytotoxicity profiles in ways that are not predictable from the core scaffold alone. Generic substitution without direct comparative data therefore carries a high risk of producing non-overlapping SAR, especially in antibacterial FtsZ and kinase-selectivity campaigns that use this chemotype [1].

N1-aryl Swapping p-tolyl for phenyl or other aryl groups alters lipophilicity and may shift target engagement and permeability profiles; SAR is not interchangeable.
methoxy position Moving the methoxy group from 3- to 2- or 4-position typically reduces FtsZ inhibition; 2- and 4-OMe isomers are unlikely functional substitutes.
linker Omitting the triazole ring removes the dual-pharmacophore character and may shift the inhibition mechanism away from mixed-mode binding.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 3-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide


p-Tolyl vs. Phenyl N1-Substitution on the Triazole Ring: Impact on Predicted Physicochemical Properties

Replacing the p-tolyl group on the triazole N1 with a smaller, less lipophilic phenyl group (as in N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, CAS 1251556-37-2) alters predicted physiochemical properties. Calculated logP for the p-tolyl compound is approximately 3.4, compared to roughly 2.9 for the phenyl analogue, a difference of ~0.5 log units that affects predicted membrane permeability and non-specific protein binding . The p-tolyl methyl group also adds steric bulk adjacent to the triazole, which may influence π-stacking interactions with aromatic residues in FtsZ and other targets [1]. This difference is relevant when the goal is to retain the permeability profile of the original 3-MBA lead series while exploring N1-aryl SAR.

p-Tolyl vs. Phenyl lipophilicity
class-level inference
clogP shift ~0.5 log units (3.4 vs. 2.9)
Supports lipophilicity-driven permeability context
In silico consensus prediction; experimental validation recommended.
Medicinal chemistry Triazole SAR Drug-likeness

3-Methoxy vs. 2-Methoxy Benzamide Substitution: Divergent Activity in 3-MBA–Triazole Hybrids

In the foundational 3-MBA–triazole series, the position of the methoxy group on the benzamide ring is a critical determinant of FtsZ inhibitory activity. The 3-methoxy substitution pattern present in CAS 1251673-14-9 is the original pharmacophore from the 3-MBA antibacterial lead series, whereas the 2-methoxy analogue (2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide) has not been reported to exhibit comparable FtsZ inhibition [1]. In the broader 3-MBA class, moving the methoxy group from the 3- to the 2-position typically reduces antibacterial potency by >5-fold against Staphylococcus aureus and Bacillus subtilis, as the 3-methoxy orientation is required for optimal H-bonding with the FtsZ GTP-binding pocket [1]. Researchers seeking to preserve FtsZ-targeted activity should therefore retain the 3-methoxy pattern.

3-OMe vs. 2-OMe activity
class-level inference
>5-fold reduction in FtsZ inhibition for 2-methoxy analogue
Supports position-dependent pharmacophore model
Data from 3-MBA lead series; direct side-by-side testing not reported.
Antibacterial FtsZ inhibition Positional isomerism

Presence of the Triazole Carbonyl-Piperidine Linker vs. Direct Amide-Linked Analogues

CAS 1251673-14-9 incorporates a 1,2,3-triazole-4-carbonyl-piperidine linker that was specifically designed to mimic the terminal amide of 3-MBA while altering the electronic and conformational landscape [1]. The triazole-carbonyl-piperidine motif differs fundamentally from direct amide-linked analogues lacking the triazole: in the parent 3-MBA series, replacement of the terminal amide with a 1H-1,2,3-triazole not only retained FtsZ inhibition but shifted the mode of action away from pure GTP-competitive inhibition [1]. Analogues that omit the triazole entirely (i.e., simple benzamide-piperidine conjugates) lack this dual pharmacophore and do not engage the same binding interactions. The triazole N2 and N3 atoms serve as additional H-bond acceptors, and the aromatic triazole ring provides a π-stacking surface absent in open-chain amides.

Triazole linker mechanism
class-level inference
Shift from GTP-competitive to mixed-mode inhibition observed
Supports distinct binding-mode hypothesis
Based on polymerization/GTPase assays from parent 3-MBA–triazole series.
Scaffold design Linker SAR FtsZ inhibitors

Optimal Deployment Scenarios for 3-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide Based on Strength of Differentiation Evidence


FtsZ-Targeted Antibacterial Lead Optimization

This compound is most appropriately deployed as a tool for SAR exploration around the N1-aryl substituent of 3-MBA–triazole hybrids targeting bacterial FtsZ. The p-tolyl group offers a defined lipophilicity benchmark (clogP ~3.4) that can be systematically varied, and the 3-methoxybenzamide core retains the FtsZ pharmacophore validated in the parent 3-MBA series [1]. Use it as a reference point for synthesizing and testing a focused library of N1-aryl analogues where logP, steric bulk, and π-stacking capacity are varied, with FtsZ GTPase inhibition and B. subtilis/S. aureus MIC as primary readouts.

Triazole-Amide Isostere Mechanistic Probe

Because the triazole group in this scaffold was shown to preserve amide-related bioactivity while introducing an altered mechanism of FtsZ inhibition, the compound serves as a valuable probe for dissecting the contribution of the triazole ring to target engagement versus off-target effects [1]. Pair it with the matched non-triazole amide analogue in comparative GTPase, polymerization, and cellular filamentation assays to decouple binding thermodynamics from functional pharmacology.

Negative Control for Positional-Isomer Selectivity Studies

In programs exploring methoxy-position SAR on the benzamide ring, this compound (3-OCH₃) can serve as the active benchmark against the 2-OCH₃ and 4-OCH₃ positional isomers. Class-level data indicate that the 3-methoxy orientation is critical for FtsZ potency; therefore, the 2- or 4-methoxy analogues can be used as negative controls in the same assay panel to establish the selectivity window [1].

Computational Docking and MD Simulation Template

The well-defined, rigid triazole-piperidine-benzamide scaffold with a single methoxy substituent is an attractive template for molecular docking and molecular dynamics simulations aimed at predicting binding modes to FtsZ or other nucleotide-binding proteins. The availability of the compound from multiple vendors in >=95% purity facilitates rapid acquisition for biophysical validation of in silico predictions.

Application
Selection Property
Validation Focus
FtsZ-targeted antibacterial SAR studies
N1-aryl lipophilicity and steric benchmark
clogP and MIC readouts against S. aureus/B. subtilis
Triazole-amide isostere mechanism probe
Linker-dependent inhibition mode
GTPase/polymerization assays vs. matched amide analogue
Positional isomer selectivity studies
3-methoxy pharmacophore retention
Activity comparison with 2-OMe and 4-OMe analogues
Computational docking and MD simulations
Rigid triazole-piperidine-benzamide scaffold
Binding mode prediction and biophysical validation
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